3-Benzyl-2,4-pentanedione
Overview
Description
Synthesis Analysis
The synthesis of 3-Benzyl-2,4-pentanedione involves the alkylation of 2,4-pentanedione with benzyl chloride. This process results in the formation of BPD, which can be further utilized in creating coordination complexes with metals such as Europium(III), demonstrated through the preparation of a ternary coordination compound with BPD as the primary ligand and 1,10-phenanthroline as the secondary ligand (Zhou Jian-ping, 2009).
Molecular Structure Analysis
The molecular structure of BPD and its derivatives have been characterized using various spectroscopic methods including IR-spectrometry, 1H NMR, and mass spectroscopy. These analyses provide insights into the composition and configuration of BPD and its coordination compounds, contributing to a deeper understanding of its chemical behavior (Y. Issa & W. H. Hegazy, 2000).
Chemical Reactions and Properties
BPD participates in various chemical reactions, including the formation of metal complexes. These reactions are characterized by the synthesis of compounds with distinct spectral and fluorescence properties, which have been extensively studied using techniques such as IR-spectrometry, UV-VIS-spectrophotometry, and fluorescence spectrometry. The interactions of BPD with metals like Europium(III) highlight its potential in the synthesis of materials with specific optical properties (Zhou Jian-ping, 2009).
Physical Properties Analysis
The physical properties of BPD and its derivatives, including melting points and solubility, are crucial for understanding its behavior in various chemical contexts. Studies on substituted 3-benzylidene-2,4-pentanediones, for instance, provide detailed insights into their purification, recrystallization, and physical characteristics, which are essential for their application in synthetic chemistry (Y. Issa & W. H. Hegazy, 2000).
Chemical Properties Analysis
The chemical properties of BPD, including its reactivity and the nature of its interactions with other chemical entities, are central to its applications in organic synthesis and coordination chemistry. The compound's ability to form stable complexes with metals and participate in various organic transformations underlines its versatility and utility in the field of chemistry. The extensive study of its reactions and the characterization of the resulting products through analytical and spectroscopic methods provide a comprehensive view of its chemical properties (Zhou Jian-ping, 2009).
Scientific Research Applications
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Metal Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : 3-Benzyl-2,4-pentanedione is used to prepare trivalent metal complexes of aluminum, chromium, iron, and cobalt .
- Methods of Application : The metal complexes are prepared and their electronic absorption spectra are measured in the 220—900 mμ range .
- Results : The spectral data were interpreted in terms of various electron transitions. The π-electrons in the ligand part remain delocalized in a manner similar to that which holds in the corresponding enolate ion .
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Preparation of Five-Membered Cyclic Oxyphosphoranes
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Benzylidene-2,4-pentanedione may be used in the preparation of five-membered cyclic oxyphosphoranes .
- Methods of Application : The compound reacts with phosphonite esters to form the cyclic oxyphosphoranes .
- Results : The specific outcomes of this reaction are not provided in the source .
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Preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Benzylidene-2,4-pentanedione may be used in the preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones .
- Methods of Application : The compound reacts with alkyl isocyanides to form the 2H-pyrrol-2-ones .
- Results : The specific outcomes of this reaction are not provided in the source .
properties
IUPAC Name |
3-benzylpentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQTBOWJRUOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150403 | |
Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2,4-pentanedione | |
CAS RN |
1134-87-8 | |
Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-2,4-pentanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyl-2,4-pentanedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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